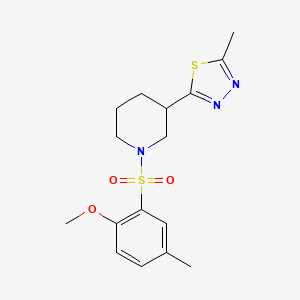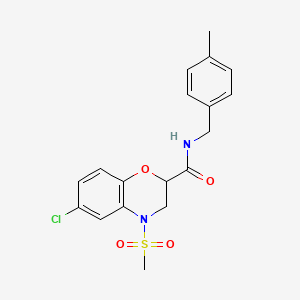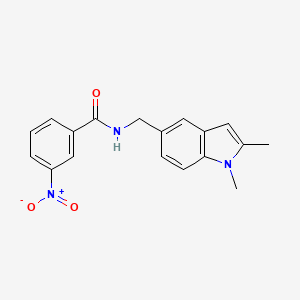
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
The exact mass of the compound 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
The compound has been involved in the synthesis of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting anti-breast cancer activity. Specifically, compounds synthesized through reactions involving sulfone moiety-containing precursors demonstrated significant in vitro anticancer activity against the human breast cancer cell line MCF7. Some synthesized compounds outperformed Doxorubicin, a reference drug, indicating the compound's potential as a backbone for developing more effective breast cancer treatments (Al-Said et al., 2011).
Antimicrobial Activities
Derivatives of the compound have shown promising antimicrobial activities. Research involving 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives highlighted their effectiveness against various pathogens. Some derivatives demonstrated superior antibacterial activities, suggesting the compound's utility in developing new antimicrobial agents with potential applications in treating infections (Wu Qi, 2014).
Anticancer Evaluation
The compound's derivatives have been evaluated for their anticancer properties, with certain 1,3-thiazoles containing piperazine substituents showing effectiveness across various cancer cell lines. This research contributes to the broader scientific effort to identify new therapeutic agents for cancer, showcasing the compound's relevance in anticancer drug development (Turov, 2020).
Antiviral Activity
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from a base compound similar in structure to the one , indicated some of these compounds possess anti-tobacco mosaic virus activity. This suggests potential antiviral applications of derivatives of the compound, contributing to the development of new antiviral drugs (Chen et al., 2010).
Anticonvulsant Agents
Derivatives incorporating a sulfonamide moiety and related to the compound have been synthesized and evaluated as anticonvulsant agents. Certain synthesized compounds displayed protection against convulsions, suggesting the compound's framework might be beneficial in developing new treatments for epilepsy or other seizure-related disorders (Farag et al., 2012).
Propriétés
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-6-7-14(22-3)15(9-11)24(20,21)19-8-4-5-13(10-19)16-18-17-12(2)23-16/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOWJSKNPDLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)


![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2461487.png)
![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)
![2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B2461490.png)
![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)
![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)